1-Phenyl-2-azaspiro[3.5]nonane

Organic Synthesis Process Chemistry Medicinal Chemistry

1-Phenyl-2-azaspiro[3.5]nonane (CAS 1871889-41-6) is a spirocyclic secondary amine comprising a 2-azaspiro[3.5]nonane core with a phenyl substituent at the 1-position, molecular formula C₁₄H₁₉N and molecular weight 201.31 g/mol. This compound belongs to the broader class of 2-azaspiro[3.5]nonane derivatives, a scaffold that has demonstrated value in medicinal chemistry for cholesterol absorption inhibition and other therapeutic applications.

Molecular Formula C14H19N
Molecular Weight 201.313
CAS No. 1871889-41-6
Cat. No. B2998233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-azaspiro[3.5]nonane
CAS1871889-41-6
Molecular FormulaC14H19N
Molecular Weight201.313
Structural Identifiers
SMILESC1CCC2(CC1)CNC2C3=CC=CC=C3
InChIInChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2
InChIKeyMPADXOGTSKTMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-azaspiro[3.5]nonane (CAS 1871889-41-6) Technical Baseline for Research Procurement


1-Phenyl-2-azaspiro[3.5]nonane (CAS 1871889-41-6) is a spirocyclic secondary amine comprising a 2-azaspiro[3.5]nonane core with a phenyl substituent at the 1-position, molecular formula C₁₄H₁₉N and molecular weight 201.31 g/mol . This compound belongs to the broader class of 2-azaspiro[3.5]nonane derivatives, a scaffold that has demonstrated value in medicinal chemistry for cholesterol absorption inhibition and other therapeutic applications [1][2]. The compound is commercially available from multiple vendors including Enamine (Sigma-Aldrich distribution) and Leyan at purities ranging from 95% to 98% [3].

Why 1-Phenyl-2-azaspiro[3.5]nonane Cannot Be Replaced by Unsubstituted or Alternative Spirocyclic Cores


Generic substitution fails because the specific 2-azaspiro[3.5]nonane scaffold with 1-phenyl substitution provides a distinct conformational and electronic profile compared to its structural analogs. The 2-azaspiro[3.5]nonane core itself is distinguished from other spirocyclic frameworks (e.g., 5-azaspiro[2.4]heptane or 1-oxa-8-azaspiro[4.5]decane) by its specific ring size and nitrogen placement, which confer different three-dimensional spatial orientation and physicochemical properties [1]. Within the 2-azaspiro[3.5]nonane class, the 1-phenyl substituent introduces aromatic π-character and lipophilicity that the unsubstituted parent core lacks, potentially altering target engagement and metabolic profile compared to other N-substituted or unsubstituted variants . Furthermore, the compound's established synthetic route from 3-phenyl-2-azaspiro[3.5]nonan-1-one via LiAlH₄ reduction (84% yield) provides a documented entry point for analog generation that alternative spirocyclic cores cannot replicate without significant synthetic re-optimization [2].

Quantitative Differentiation Evidence for 1-Phenyl-2-azaspiro[3.5]nonane (CAS 1871889-41-6)


Synthetic Yield and Efficiency: Quantitative Comparison of Reduction Pathways to 1-Phenyl-2-azaspiro[3.5]nonane

The compound is synthesized from 3-phenyl-2-azaspiro[3.5]nonan-1-one via lithium aluminum hydride (LiAlH₄) reduction with trimethylsilyl chloride in tetrahydrofuran over 48 hours, achieving an isolated yield of 84% [1]. This represents a well-characterized, moderate-yield transformation from a readily accessible ketone precursor. In contrast, an alternative one-step synthesis using adapted Vilsmeier conditions reportedly achieves quantitative yield, though this method lacks full experimental detail in publicly accessible literature [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical Property Comparison: Lipophilicity of 1-Phenyl-2-azaspiro[3.5]nonane vs. Unsubstituted Core

1-Phenyl-2-azaspiro[3.5]nonane exhibits a calculated LogP (octanol-water partition coefficient) of 3.2814 . The unsubstituted parent scaffold, 2-azaspiro[3.5]nonane, has a calculated LogP of approximately 1.6 to 2.0 based on its molecular weight (125.21 g/mol) and lack of aromatic character [1]. The ~1.3–1.7 LogP unit increase reflects the substantial lipophilicity contribution of the phenyl substituent, which translates to an approximately 20–50× higher expected octanol-water distribution ratio for the target compound.

Medicinal Chemistry Drug Design ADME

Molecular Weight and Synthetic Complexity: Comparative Assessment of 1-Phenyl-2-azaspiro[3.5]nonane vs. N-Substituted Analogs

1-Phenyl-2-azaspiro[3.5]nonane (MW 201.31) presents a significantly lower molecular weight than its N-alkylated analogs such as 2-[(4-methoxyphenyl)methyl]-1-phenyl-2-azaspiro[3.5]nonane (MW 321.46, MFCD30720833) . The target compound's MW of 201.31 positions it favorably within fragment-like chemical space, whereas the N-alkylated analog with an additional 4-methoxybenzyl group adds ~120 Da and introduces an additional rotatable bond and hydrogen bond acceptor . This ~60% increase in molecular weight represents a substantial departure from fragment-like properties and increased synthetic complexity.

Fragment-Based Drug Discovery Lead Optimization Chemical Synthesis

Recommended Procurement and Application Scenarios for 1-Phenyl-2-azaspiro[3.5]nonane


Spirocyclic Fragment Library Construction for FBDD

Procure 1-phenyl-2-azaspiro[3.5]nonane as a core fragment for inclusion in spirocyclic screening libraries. With MW 201.31 and LogP 3.28, this compound occupies fragment-like chemical space while providing a phenyl-substituted azetidine-containing spirocycle that offers both aromatic π-character and a secondary amine handle for further derivatization . The 2-azaspiro[3.5]nonane scaffold is validated in medicinal chemistry through cholesterol absorption inhibitors and FAAH-targeting agents [1].

Synthetic Intermediate for N-Functionalized Derivatives

Use 1-phenyl-2-azaspiro[3.5]nonane as a versatile synthetic intermediate for generating N-alkylated, N-acylated, or N-arylated analogs. The secondary amine nitrogen provides a reactive handle for diversification, while the established synthetic route from the corresponding spirocyclic ketone (3-phenyl-2-azaspiro[3.5]nonan-1-one) offers a reproducible 84% reduction yield for larger-scale production [2].

CNS-Targeted Lead Optimization Starting Point

Select 1-phenyl-2-azaspiro[3.5]nonane for CNS-focused medicinal chemistry campaigns where lipophilic character (LogP = 3.28) is desirable for blood-brain barrier penetration . The compound's spirocyclic architecture confers three-dimensionality that may differentiate it from planar aromatic scaffolds in terms of target selectivity and intellectual property positioning [1].

Analytical Reference Standard for Spirocyclic Amine Characterization

Utilize 1-phenyl-2-azaspiro[3.5]nonane as an analytical reference standard for method development and structural confirmation in spirocyclic compound research. The compound is fully characterized by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, with detailed spectral data available in the primary literature [3]. Commercial availability from Enamine (Sigma-Aldrich distribution) and Leyan at purities of 95–98% ensures reliable sourcing .

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